molecular formula C12H9NOS2 B14262196 2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one CAS No. 139333-34-9

2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one

Cat. No.: B14262196
CAS No.: 139333-34-9
M. Wt: 247.3 g/mol
InChI Key: YZQQYUGEFAOHQJ-UHFFFAOYSA-N
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Description

2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one is a heterocyclic compound that features a fused thieno-thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzothiazole with benzyl halides in the presence of a base, such as sodium hydroxide, to form the desired thieno-thiazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one is unique due to its fused thieno-thiazole ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

139333-34-9

Molecular Formula

C12H9NOS2

Molecular Weight

247.3 g/mol

IUPAC Name

2-benzylthieno[2,3-d][1,2]thiazol-3-one

InChI

InChI=1S/C12H9NOS2/c14-12-11-10(6-7-15-11)16-13(12)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

YZQQYUGEFAOHQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(S2)C=CS3

Origin of Product

United States

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